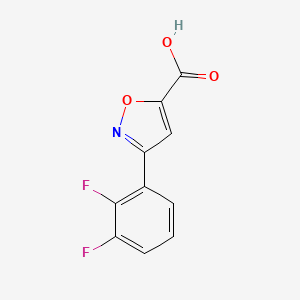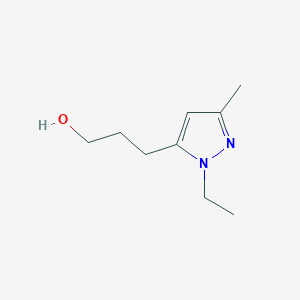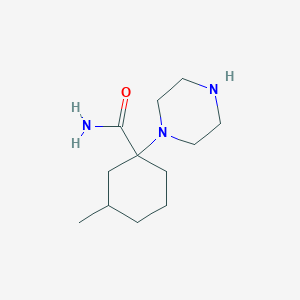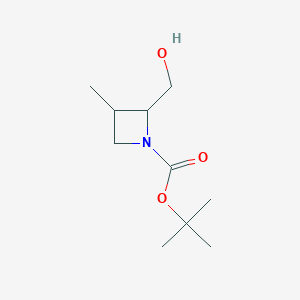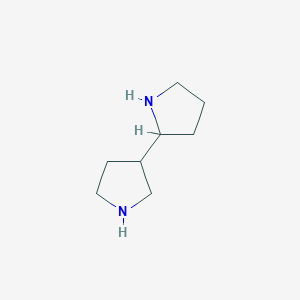
2,3'-Bipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’-Bipyrrolidine is an organic compound that consists of two pyrrolidine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3’-Bipyrrolidine can be synthesized through several methods. One common approach involves the photodimerization of pyrrolidine. In this method, pyrrolidine is subjected to ultraviolet light in the presence of a mercury drop, leading to the formation of 2,3’-bipyrrolidine . The reaction mixture is heated to reflux and maintained under these conditions for several days. The product is then purified through distillation.
Industrial Production Methods: Industrial production of 2,3’-bipyrrolidine typically involves large-scale photodimerization processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of 2,3’-bipyrrolidine.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized bipyrrolidine derivatives.
Applications De Recherche Scientifique
2,3’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3’-bipyrrolidine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.
Comparaison Avec Des Composés Similaires
2,2’-Bipyrrolidine: Another bipyrrolidine derivative with similar structural properties but different reactivity and applications.
2,2’-Bipyridine: A related compound with two pyridine rings, widely used as a ligand in coordination chemistry.
Uniqueness: 2,3’-Bipyrrolidine is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other bipyrrolidine derivatives
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
2-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-8(10-4-1)7-3-5-9-6-7/h7-10H,1-6H2 |
Clé InChI |
GTRJCIJQEQAYBN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


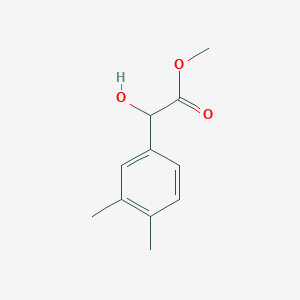
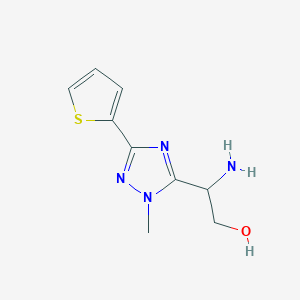
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)


![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)


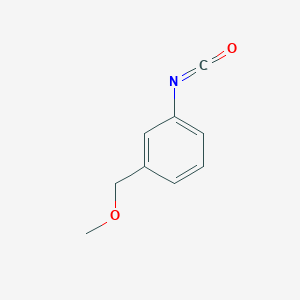
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
